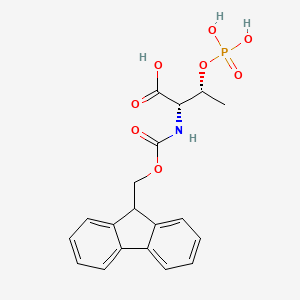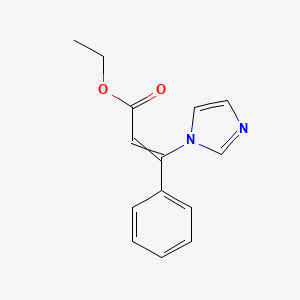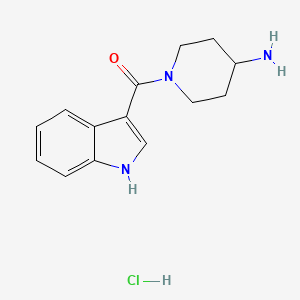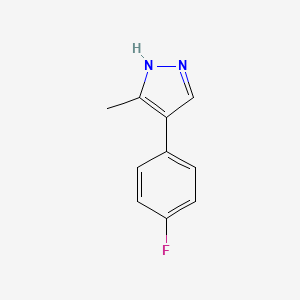![molecular formula C9H10F3NS B1445453 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine CAS No. 871519-25-4](/img/structure/B1445453.png)
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
概要
説明
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl-substituted phenyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine typically involves the trifluoromethylation of suitable precursors. One common method includes the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The scalability of the synthesis is crucial for its application in various industries .
化学反応の分析
Types of Reactions: 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability or reactivity
作用機序
The mechanism of action of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
- 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)cyclopropan-1-amine
- 1-(4-[(Trifluoromethyl)phenyl)sulfonyl]bicyclo[2.1.0]pentane
- 1-(4-[(Trifluoromethyl)phenyl]ethan-1-amine)
Uniqueness: 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications .
特性
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAPOOBGPIVJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)
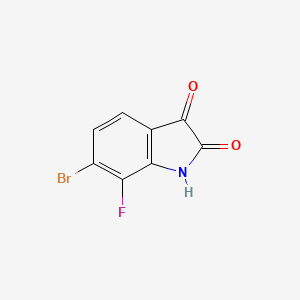
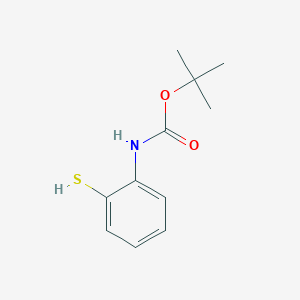
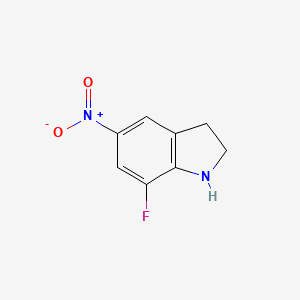
![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)
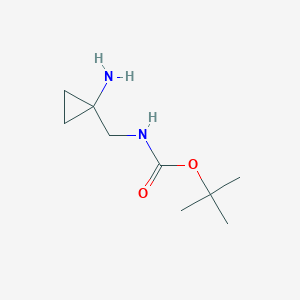
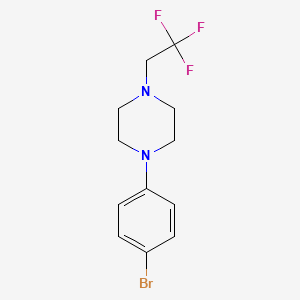
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)
